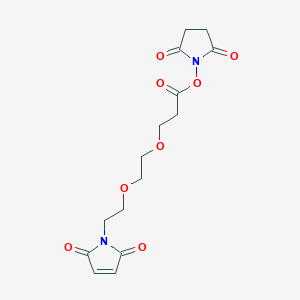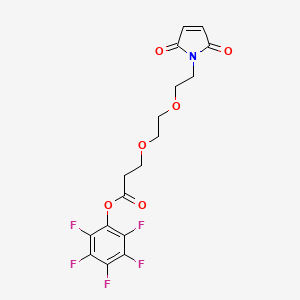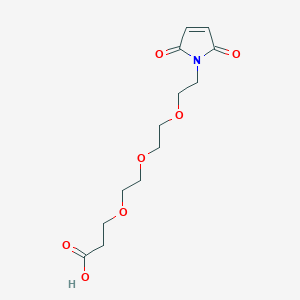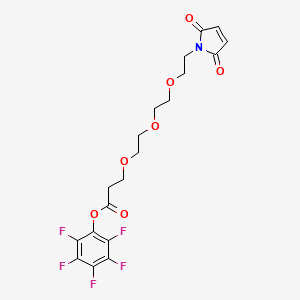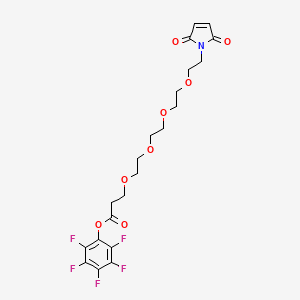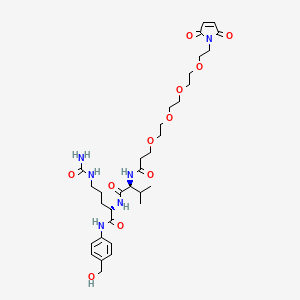
Ptp1B-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptp1B-IN-2, also known as MDK3465, is a potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor . PTP1B is one of the main negative regulators of the insulin receptor (IR) signaling pathway, which is broadly expressed in various cells and tissues . PTP1B decreases the phosphorylation of the IR, resulting in insulin resistance in various tissues . In recent years, targeting PTP1B using PTP1B inhibitors like Ptp1B-IN-2 is being considered an attractive target to treat type 2 diabetes mellitus (T2DM) .
Molecular Structure Analysis
The molecular structure of PTP1B and its interaction with inhibitors have been studied extensively . A study revealed that a specific region of the WPD loop in PTP1B, the PDFG motif, acted as the key conformational switch, with structural changes to the motif being necessary and sufficient for transitions between long-lived open and closed states of the loop .Chemical Reactions Analysis
PTP1B plays a key role in the regulation of several kinases . Its role in the regulation of insulin and leptin signaling has been well studied . PTP1B catalyzes the hydrolysis of a phosphotyrosine substrate through a phospho-cysteinyl intermediate .Physical And Chemical Properties Analysis
Ptp1B-IN-2 has a molecular formula of C34H36N2O9S2 and a molecular weight of 680.8 g/mol . It has a computed XLogP3-AA of 4.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 11, and a rotatable bond count of 16 .Wissenschaftliche Forschungsanwendungen
Diabetes and Obesity Treatment
Ptp1B-IN-2, as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), plays a significant role in the regulation of insulin signaling . Overexpression of PTP1B is linked to the pathogenesis of diabetes and obesity . Therefore, inhibiting PTP1B is anticipated to restore insulin sensitivity and become an attractive target to treat type II diabetes and obesity .
Regulation of Leptin Signaling
Apart from its role in insulin signaling, PTP1B also plays an important role in leptin signaling through the dephosphorylation of the kinase JAK2 . Leptin is a hormone that regulates energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes.
Cancer Research
PTP1B is recognized as a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . Therefore, PTP1B inhibitors like Ptp1B-IN-2 can be used in cancer research.
Endoplasmic Reticulum (ER) Stress
Recent studies showed that PTP1B had an important connection with endoplasmic reticulum (ER) stress . ER stress is involved in several diseases including neurodegenerative diseases, ischemic diseases, and metabolic diseases.
5. Pancreatic Beta Cells Proliferation and Insulin Secretion PTP1B is closely related to the pathological process of type 2 diabetes mellitus (T2DM) and obesity, and it has been found to affect pancreatic beta cells proliferation and insulin secretion .
Development of Efficient Small Molecules
Three classes of PTP1B inhibitors with different mechanisms have been summarized: (1) targeting multiple aryl-phosphorylation sites including the catalytic site of PTP1B; (2) targeting allosteric sites of PTP1B; (3) targeting specific mRNA sequence of PTP1B . All three types of PTP1B inhibitors present good specificity over other PTPs and are promising for the development of efficient small molecules targeting this enzyme .
Safety And Hazards
Zukünftige Richtungen
PTP1B has been a therapeutic target for over two decades, with PTP1B inhibitors identified either from natural sources or developed throughout the years . Some of these inhibitors have reached phase I and/or II clinical trials in humans for the treatment of T2DM, obesity, and/or metastatic breast cancer . The main challenges associated with the drug discovery process and development of effective therapeutic agents against PTP1B activity have been specificity, selectivity, and bioavailability . Future directions for manipulating the activity of this key metabolic enzyme include developing new strategies targeting this enzyme .
Eigenschaften
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptp1B-IN-2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


